Di-tert-butyl phthalate
Overview
Description
Di-tert-butyl phthalate: is an organic compound with the molecular formula C₁₆H₂₂O₄. It is a phthalate ester, commonly used as a plasticizer to enhance the flexibility, durability, and longevity of plastic materials. This compound is known for its stability and low density, making it suitable for long-term storage .
Mechanism of Action
Target of Action
Di-tert-butyl phthalate, similar to other phthalates, is known to be an endocrine-disrupting chemical . It interferes with hormone synthesis, transport, and metabolism . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Mode of Action
This compound dysregulates the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . It interferes with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
Biochemical Pathways
Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Pharmacokinetics
DBP is quickly degraded within 2 hours, suggesting a rapid metabolism and low fecal cumulative excretion .
Result of Action
The biochemical effects of this compound are accompanied by decreased cell viability and induction of apoptotic bodies . Exposure to DBP reduced Erα and Pparγ mRNA expression levels, which were inversely correlated with protein expression of the receptors .
Action Environment
Phthalates, including this compound, are abundant chemicals used in industrial manufacturing as plasticizers . They are detected in various environmental media, and their persistence has become a significant issue in recent decades . The largest source of exposure to dibutyl phthalate is from food, possibly fish and seafood .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-tert-butyl phthalate is synthesized through the esterification of phthalic anhydride with tert-butyl alcohol. The reaction typically involves the use of a catalyst, such as concentrated sulfuric acid, under controlled temperature conditions ranging from 120°C to 150°C .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in reactors designed to handle high temperatures and pressures, ensuring efficient conversion and high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: Di-tert-butyl phthalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce different alcohols or hydrocarbons .
Scientific Research Applications
Di-tert-butyl phthalate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Dibutyl phthalate (DBP): Another widely used plasticizer with similar applications but different physical properties.
Diethyl phthalate (DEP): Used in cosmetics and personal care products.
Dimethyl phthalate (DMP): Commonly used in insect repellents and other consumer products.
Uniqueness: Di-tert-butyl phthalate is unique due to its high stability and low density, making it particularly suitable for applications requiring long-term storage and durability. Its specific molecular structure also allows for distinct interactions in chemical and biological systems, setting it apart from other phthalate esters .
Properties
IUPAC Name |
ditert-butyl benzene-1,2-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-15(2,3)19-13(17)11-9-7-8-10-12(11)14(18)20-16(4,5)6/h7-10H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCNBIYTZSGSPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184527 | |
Record name | Di-tert-butyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30448-43-2, 2155-71-7 | |
Record name | 1,2-Bis(1,1-dimethylethyl) 1,2-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30448-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-tert-butyl diperoxyphthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002155717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-tert-butyl phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030448432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-tert-butyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-tert-butyl phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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